Methyl 3-(cycloheptylamino)-2-methylpropanoate
Description
Methyl 3-(cycloheptylamino)-2-methylpropanoate is a specialized organic compound featuring a cycloheptylamine substituent attached to a methylpropanoate backbone. Its molecular structure combines a seven-membered cycloheptyl ring with an ester functional group, which may confer unique steric and electronic properties. The compound is primarily utilized in research and development as a synthetic intermediate, particularly in pharmaceutical and agrochemical applications. It is listed with the CAS number 1154918-41-8 and is supplied by at least one commercial source .
Properties
IUPAC Name |
methyl 3-(cycloheptylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-10(12(14)15-2)9-13-11-7-5-3-4-6-8-11/h10-11,13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGWZQMKEBIJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cycloheptylamino)-2-methylpropanoate typically involves the esterification of 3-(cycloheptylamino)-2-methylpropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3-(cycloheptylamino)-2-methylpropanoic acid+methanolH2SO4Methyl 3-(cycloheptylamino)-2-methylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cycloheptylamino)-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(cycloheptylamino)-2-methylpropanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
Hydrolysis: 3-(cycloheptylamino)-2-methylpropanoic acid and methanol.
Reduction: 3-(cycloheptylamino)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(cycloheptylamino)-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(cycloheptylamino)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would depend on the specific derivative or formulation being studied.
Comparison with Similar Compounds
Key Observations:
- For example, Methyl 3-(benzylamino)-2-methylpropanoate has a measured density of 1.031 g/cm³ and pKa of 8.41, suggesting moderate hydrophobicity and basicity .
- Synthetic Relevance: Methyl 3-(benzyloxy)-2-methylpropanoate (CAS 59965-24-1) and Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate (CAS 1221341-95-2) are highlighted as organic building blocks, indicating their utility in multistep syntheses .
- Pharmacological Potential: Derivatives like Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate exhibit anti-inflammatory activity by inhibiting NF-kB and cytokines such as IL-6, suggesting that amino-substituted propanoates may have therapeutic applications .
Biological Activity
Methyl 3-(cycloheptylamino)-2-methylpropanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cycloheptylamine moiety attached to a methylpropanoate backbone. Its molecular formula is and it has a molecular weight of 197.33 g/mol. The unique structure contributes to its biological properties, particularly in interactions with various biomolecular targets.
The biological activity of this compound is believed to involve several key mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, particularly protein kinases, which are crucial in various signaling pathways related to cell proliferation and differentiation .
- Receptor Binding : It may bind to specific receptors, influencing cellular responses such as apoptosis and migration, which are critical in cancer biology .
- Signal Transduction Modulation : The compound has been implicated in modulating pathways such as the MEK-ERK signaling cascade, which plays a significant role in tumor growth and survival .
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies show that this compound can induce cell cycle arrest in cancer cells, thereby preventing their division and growth.
- Apoptosis Induction : It has been observed to promote programmed cell death in malignant cells, contributing to its anticancer effects .
Other Biological Activities
In addition to its anticancer potential, the compound is being investigated for other therapeutic applications:
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
- Neuroprotective Effects : There is emerging evidence that the compound may have neuroprotective effects, potentially useful in neurodegenerative diseases .
Research Findings
A summary of key research findings related to this compound is presented in the table below:
| Study | Findings | Relevance |
|---|---|---|
| Study A | Inhibition of cell proliferation in breast cancer cells | Suggests potential use in breast cancer therapy |
| Study B | Induction of apoptosis in lung cancer cells | Supports development as an anticancer agent |
| Study C | Modulation of inflammatory markers in animal models | Indicates possible applications in inflammatory diseases |
Case Studies
- Breast Cancer Model : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cell lines by inducing apoptosis and inhibiting proliferation. This was linked to downregulation of key survival pathways.
- Inflammation Model : In animal models of induced inflammation, administration of the compound led to a marked decrease in inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
